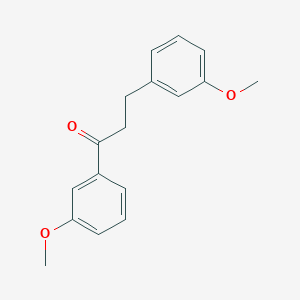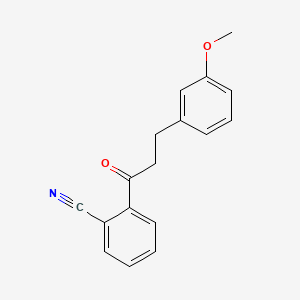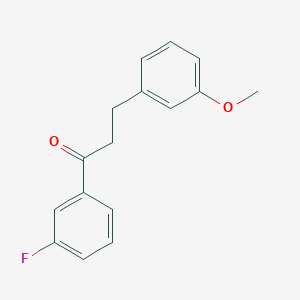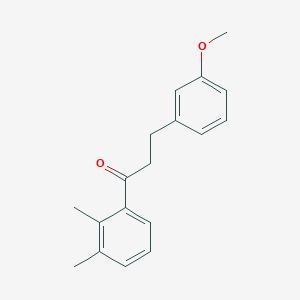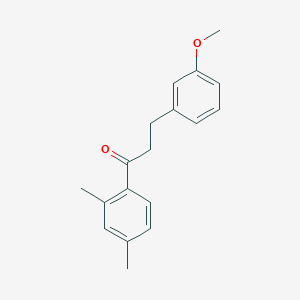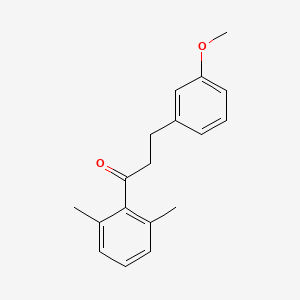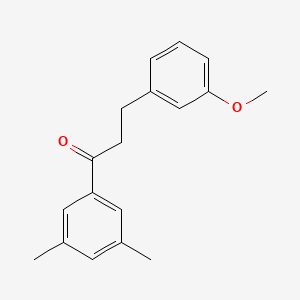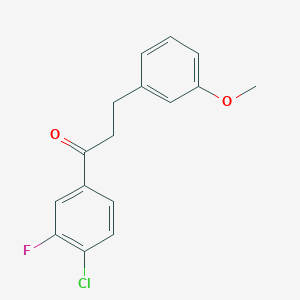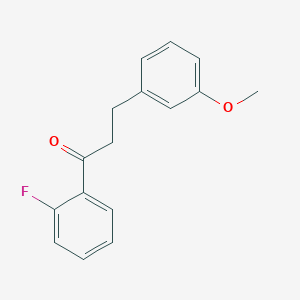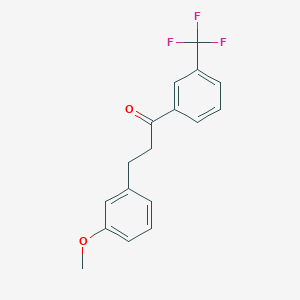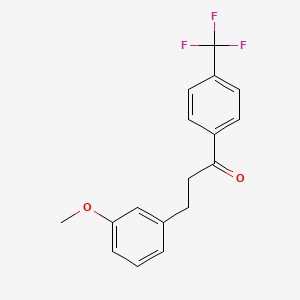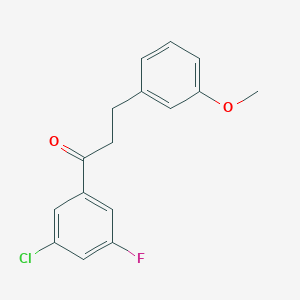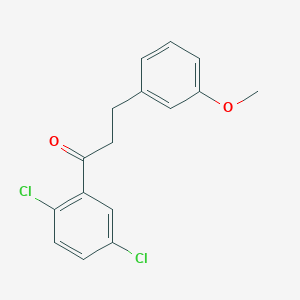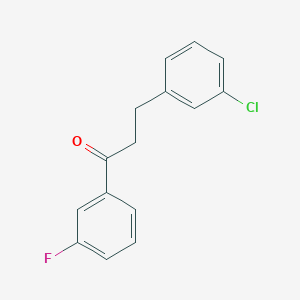
3-(3-Chlorophenyl)-3'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of phenyl isocyanate . Phenyl isocyanate is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for “3-(3-Chlorophenyl)-3’-fluoropropiophenone” were not found, similar compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Molecular Geometry and Chemical Reactivity Studies
Research has been conducted on compounds related to 3-(3-Chlorophenyl)-3'-fluoropropiophenone, focusing on their molecular geometry and chemical reactivity. For instance, studies involving compounds such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, synthesized from related benzophenones, have been performed. These studies involve spectral analysis and quantum chemical studies to understand the molecular structure and reactivity of these compounds (Satheeshkumar et al., 2017).
Structural Analysis under Different Conditions
Research on related phenols, such as 2-Fluorophenol and 3-Chlorophenol, has been conducted to understand their structures under varying temperatures and pressures. This work provides insights into the behavior of similar compounds under different physical conditions, which can be critical in various scientific applications (Oswald et al., 2005).
Synthesis and Application in Biological Studies
Studies on the synthesis of compounds similar to 3-(3-Chlorophenyl)-3'-fluoropropiophenone have been conducted, with a focus on their potential biological activities. For example, the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives has been explored for antibacterial and antioxidant activities. Such research is crucial in developing new pharmaceuticals and understanding their interaction with biological systems (Arutyunyan et al., 2012).
Optimization in Biocatalytic Processes
Research involving the optimization of biocatalytic processes using Saccharomyces cerevisiae for the reduction of related compounds, like 3-chloro-4-fluoropropiophenone, highlights the potential for efficient and environmentally friendly synthesis methods in industrial applications (이해룡 et al., 2011).
Crystallography and Material Science
Crystallographic studies of compounds structurally related to 3-(3-Chlorophenyl)-3'-fluoropropiophenone, such as the analysis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, provide valuable insights into the molecular arrangements and interactions that are essential in material science and drug design (Jasinski et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOZIRPRMFPWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644428 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3'-fluoropropiophenone | |
CAS RN |
898786-98-6 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


